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Compound of Interest

Compound Name: Rocastine

Cat. No.: B1679498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rocastine, a potent and selective

histamine H1-receptor antagonist. This document consolidates key data, including its chemical

properties, pharmacological profile, and relevant experimental methodologies, to support

further research and development.

Core Compound Information
Rocastine is a second-generation antihistamine characterized by its rapid onset of action and

non-sedating properties.[1][2]

Property Value Source

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-

methyl-2,3-dihydropyrido[3,2-f]

[1][3]oxazepine-5-thione

PubChem

CAS Number 91833-49-7 PubChem

Deprecated CAS Number 104609-87-2 PubChem

Molecular Formula C₁₃H₁₉N₃OS PubChem

Molecular Weight 265.38 g/mol PubChem
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Pharmacological Profile
Rocastine functions as a selective and potent antagonist of the histamine H1 receptor.[1] Its

high affinity for this receptor subtype underlies its efficacy in mitigating allergic responses.

Notably, Rocastine exhibits a rapid onset of action, with protective effects observed as early as

15 minutes post-administration in preclinical models. Furthermore, it is classified as a non-

sedating antihistamine, as it does not significantly cross the blood-brain barrier to cause

drowsiness, a common side effect of first-generation antihistamines.

Preclinical studies in guinea pigs have demonstrated Rocastine's potent antihistaminic effects.

It has shown significant protection against both histamine-induced and antigen-induced

collapse. The R-enantiomer of Rocastine has been identified as being substantially more

potent than the S-enantiomer, highlighting the stereoselectivity of its interaction with the H1

receptor.

Mechanism of Action: H1-Receptor Antagonism
The primary mechanism of action for Rocastine is the competitive antagonism of the histamine

H1 receptor. In an allergic response, histamine is released from mast cells and basophils,

binding to H1 receptors on various cell types. This binding initiates a signaling cascade that

leads to the characteristic symptoms of an allergic reaction, such as vasodilation, increased

vascular permeability, and smooth muscle contraction. Rocastine, by blocking the H1 receptor,

prevents histamine from binding and initiating this cascade, thereby alleviating allergic

symptoms.
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Histamine H1 Receptor Signaling and Rocastine Inhibition.
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Experimental Protocols
The following are generalized protocols for key experiments used to characterize the

antihistaminic activity of compounds like Rocastine.

Histamine-Induced Lethality in Guinea Pigs
This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of

histamine.

Methodology:

Animal Model: Male Hartley guinea pigs are typically used.

Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one

week prior to the experiment.

Drug Administration: Rocastine or a vehicle control is administered orally (p.o.) or

intraperitoneally (i.p.) at various doses and pretreatment times.

Histamine Challenge: A lethal dose of histamine dihydrochloride, dissolved in saline, is

administered via intraperitoneal injection.

Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and

mortality.

Data Analysis: The protective dose 50 (PD50), the dose of the drug that protects 50% of the

animals from lethality, is calculated.

[³H]-Mepyramine Binding Assay
This in vitro radioligand binding assay is used to determine the affinity of a compound for the

histamine H1 receptor.

Methodology:

Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from

guinea pig cerebellum or recombinant cell lines) are prepared by homogenization and
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centrifugation.

Incubation: A fixed concentration of [³H]-mepyramine (a radiolabeled H1 antagonist) is

incubated with the membrane preparation in the presence of varying concentrations of the

test compound (Rocastine).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters, representing the bound [³H]-

mepyramine, is measured by liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of [³H]-mepyramine (IC50) is determined. The equilibrium dissociation constant (Ki)

can then be calculated using the Cheng-Prusoff equation.
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Workflow for In Vivo and In Vitro Characterization.

Synthesis
A detailed, publicly available, step-by-step synthesis protocol for Rocastine (2-[2-

(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione) could not

be located in the searched resources. The synthesis of related oxazepine derivatives often

involves the cyclization of appropriate precursors.

Conclusion
Rocastine is a promising second-generation antihistamine with a favorable pharmacological

profile characterized by high potency, selectivity for the H1 receptor, rapid onset of action, and

a non-sedating nature. The provided information on its chemical properties, mechanism of

action, and relevant experimental protocols offers a solid foundation for researchers and drug

development professionals interested in further exploring its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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